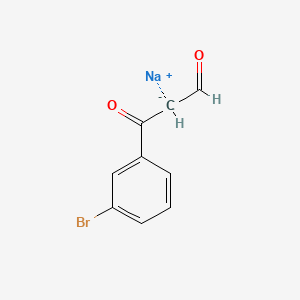
Ciclesonide-d7
Overview
Description
Ciclesonide-d7 is intended for use as an internal standard for the quantification of ciclesonide (CIC; ) by GC- or LC-MS. Ciclesonide is a prodrug form of the glucocorticoid receptor agonist desisobutyryl-CIC (des-CIC). CIC binds to the glucocorticoid receptor with a Ki value of 37 nM. It is selective for the glucocorticoid receptor over the estrogen, progesterone, and testosterone receptors. CIC inhibits eosinophil influx into the lung (ED50 = 0.49 mg/kg) and reduces sephadex-induced lung edema (ED50 = 0.72 mg/kg) in a rat model of ovalbumin-sensitized and -challenged airway inflammation. Formulations containing CIC have been used in the maintenance treatment of asthma and in the treatment of allergic rhinitis.
Mechanism of Action
Target of Action
Ciclesonide-d7, like its parent compound Ciclesonide, primarily targets the glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. The active metabolite of Ciclesonide, desisobutyryl-ciclesonide (des-CIC), has an affinity for the glucocorticoid receptor that is 120 times higher than the parent compound .
Mode of Action
This compound is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, des-CIC, following administration . This metabolite interacts with its targets, the glucocorticoid receptors, resulting in anti-inflammatory activity. The interaction of des-CIC with these receptors inhibits the accumulation of polymorphonuclear leukocytes and macrophages and reduces the release of vasoactive kinins .
Biochemical Pathways
The parent compound, Ciclesonide, is converted by intracellular airway esterases to its active metabolite, des-CIC . This activation process occurs in several human target organ systems . Further esterification of des-CIC to des-CIC oleate, mainly, has also been observed . The formation of des-CIC fatty acid conjugates increases over time, with des-CIC-oleate being the main metabolite .
Pharmacokinetics
This compound, like Ciclesonide, is characterized by low oral bioavailability, rapid clearance, and high protein binding . These properties reduce pharmacologically relevant systemic exposure. The active metabolite, des-CIC, is maintained at intracellular concentrations for up to 24 hours . The intracellular concentration of Ciclesonide decreases over time, whereas the concentration of des-CIC remains relatively stable .
Result of Action
The interaction of des-CIC with glucocorticoid receptors results in anti-inflammatory activity . This leads to the symptomatic relief of nasal symptoms associated with seasonal and perennial allergic rhinitis in adults and adolescents . It also aids in the management of asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
The action of this compound is influenced by the environment within the human body. The activation of Ciclesonide to des-CIC occurs in the upper and lower airways . The reversible formation of des-CIC fatty acid conjugates may prolong the anti-inflammatory activity of des-CIC and may allow for once-daily dosing . The uptake of Ciclesonide into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate .
Biochemical Analysis
Biochemical Properties
Ciclesonide-d7 is a prodrug that is converted to the active metabolite desisobutyryl-ciclesonide (des-CIC) in the lung . This conversion is facilitated by esterases present in the lung tissue . The active metabolite des-CIC has a much higher affinity for the glucocorticoid receptor than the parent compound .
Cellular Effects
This compound, like its parent compound Ciclesonide, has a wide range of effects on multiple cell types involved in allergic inflammation, such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes . It also interacts with various mediators like histamine, eicosanoids, leukotrienes, and cytokines .
Molecular Mechanism
This compound acts as a glucocorticoid receptor agonist . Upon binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This leads to changes in gene expression.
Temporal Effects in Laboratory Settings
The intracellular concentration of this compound decreases over time, whereas the concentration of its active metabolite des-CIC remains relatively stable . This suggests that the local anti-inflammatory activity of this compound in the lung may be prolonged by the slow release of active drug from the depot of fatty acid esters .
Metabolic Pathways
This compound is metabolized in the human lung through two major pathways: the rapid, on-site conversion of this compound to des-CIC and the conjugation of des-CIC with fatty acids, in particular oleic acid .
Transport and Distribution
Uptake of this compound into human alveolar type II epithelial cells (A549) was found to be more efficient than that of the less lipophilic fluticasone propionate . This suggests that this compound can be efficiently transported and distributed within cells and tissues.
Subcellular Localization
Upon binding, the receptor-ligand complex translocates to the cell nucleus .
Properties
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i1D3,2D3,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZNWIVRBCLON-BLMCDVGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673116 | |
| Record name | 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225382-70-6 | |
| Record name | 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



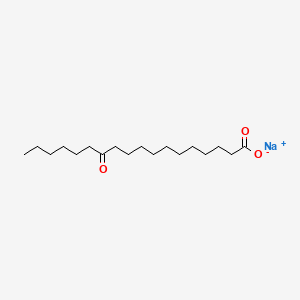


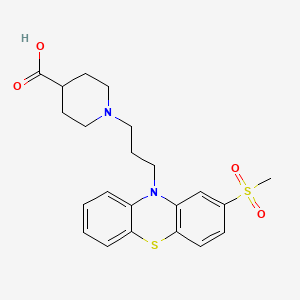


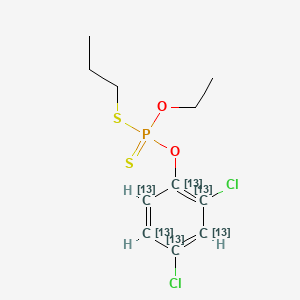

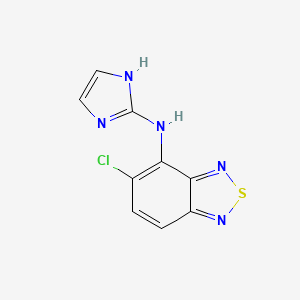
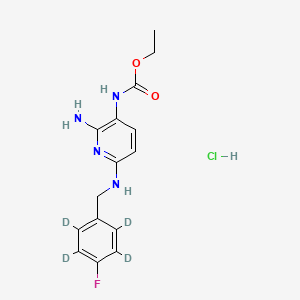
![3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B565057.png)
![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
